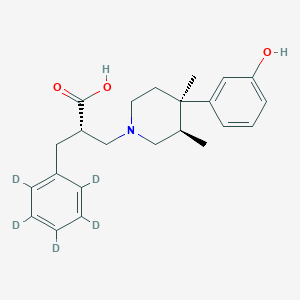
Alvimopan metabolite-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alvimopan metabolite-d5 is a deuterium-labeled version of the active metabolite of alvimopan. Alvimopan itself is a peripherally acting μ-opioid receptor antagonist used primarily to treat postoperative ileus by accelerating gastrointestinal recovery . The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Alvimopan metabolite-d5 involves the incorporation of deuterium into the alvimopan metabolite. This is typically achieved through a series of synthetic steps that include deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Alvimopan metabolite-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .
Scientific Research Applications
Alvimopan metabolite-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of alvimopan.
Biology: It helps in understanding the biological pathways and interactions of alvimopan in the body.
Medicine: It is used in clinical studies to evaluate the efficacy and safety of alvimopan in treating postoperative ileus.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
Alvimopan metabolite-d5 exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous opioids, thereby reducing the inhibitory effects on gastrointestinal motility. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound during pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Alvimopan: The parent compound, which is not deuterium-labeled.
Methylnaltrexone: Another μ-opioid receptor antagonist used for similar indications.
Naloxegol: A PEGylated derivative of naloxone used to treat opioid-induced constipation.
Uniqueness
Alvimopan metabolite-d5 is unique due to its deuterium labeling, which provides distinct advantages in research studies. The deuterium atoms help in differentiating the compound from its non-labeled counterparts, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C23H29NO3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D |
InChI Key |
KSBSLJKYJXTATP-CSOBCCOPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)O)[2H])[2H] |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
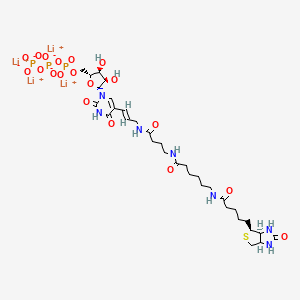

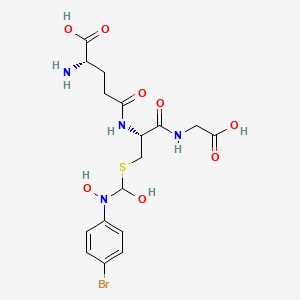
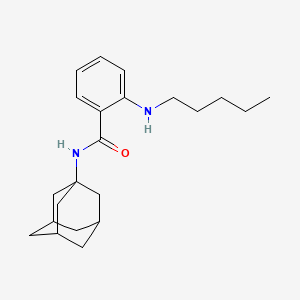
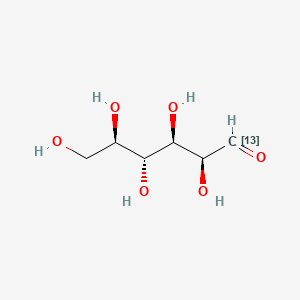
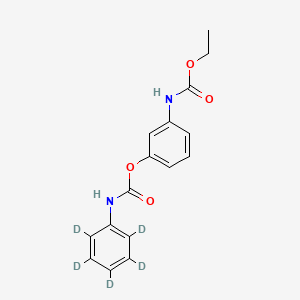
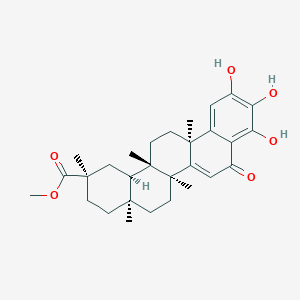
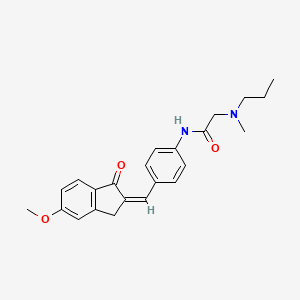

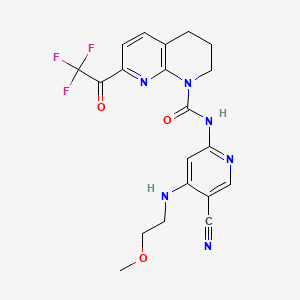
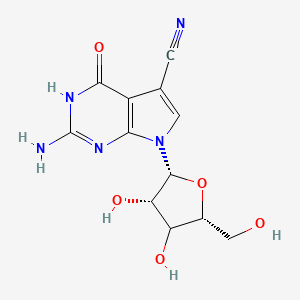
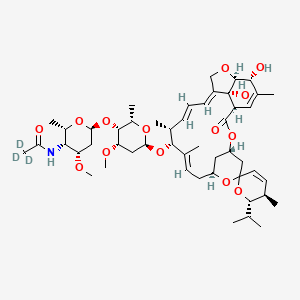
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
